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molecular formula C7H5ClN2O3S2 B8467233 5-Methyl-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidine-6-sulfonyl chloride

5-Methyl-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidine-6-sulfonyl chloride

Cat. No. B8467233
M. Wt: 264.7 g/mol
InChI Key: OMYHXYVIUUZRBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486953B2

Procedure details

5-Methylthieno[2,3-d]pyrimidin-4(3H)-one (2 g, 12 mmol) was added portionwise into chlorosulfonic acid (8.0 mL, 120 mmol) maintaining the internal temperature below 0° C. After addition the reaction was stirred for 10 minutes, thionyl chloride (4.4 mL, 60 mmol) added drop wise, the mixture stirred for 0.5 hours at ambient temperature and then at reflux for 2 hours. The solution was poured onto crushed ice, the precipitated solid collected by filtration, washed with ice-water, and dried under vacuum to give cream solid. (1.1 g, 34%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[C:9](=[O:11])[NH:8][CH:7]=[N:6][C:5]=2[S:4][CH:3]=1.[Cl:12][S:13](O)(=[O:15])=[O:14].S(Cl)(Cl)=O>>[CH3:1][C:2]1[C:10]2[C:9](=[O:11])[NH:8][CH:7]=[N:6][C:5]=2[S:4][C:3]=1[S:13]([Cl:12])(=[O:15])=[O:14]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1=CSC=2N=CNC(C21)=O
Name
Quantity
8 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
4.4 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the internal temperature below 0° C
ADDITION
Type
ADDITION
Details
After addition the reaction
STIRRING
Type
STIRRING
Details
the mixture stirred for 0.5 hours at ambient temperature
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
The solution was poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
FILTRATION
Type
FILTRATION
Details
the precipitated solid collected by filtration
WASH
Type
WASH
Details
washed with ice-water
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
to give cream solid

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
CC1=C(SC=2N=CNC(C21)=O)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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